N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide
Description
N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, an oxazole ring, and a methylpyridine moiety
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-4-5-15(18-10-12)19-17(23)13-3-2-7-21(11-13)16(22)9-14-6-8-24-20-14/h4-6,8,10,13H,2-3,7,9,11H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNQLZLKUJTQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C(=O)CC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide typically involves multi-step organic synthesis. A common route includes:
Formation of the Piperidine Core: Starting with a piperidine derivative, the carboxamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-halo ketone and an amide.
Attachment of the Methylpyridine Moiety: The final step involves coupling the 5-methylpyridin-2-yl group to the piperidine core, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines depending on the specific reduction pathway.
Substitution: Various substituted piperidine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
- Studied for its pharmacokinetic properties and biological activity.
Industry:
- Could be used in the development of new materials with specific chemical properties.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole and pyridine rings suggests potential interactions with nucleophilic sites in proteins or nucleic acids, influencing biochemical pathways.
Comparison with Similar Compounds
N-(5-methylpyridin-2-yl)-1-[2-(1,2-thiazol-3-yl)acetyl]piperidine-3-carboxamide: Similar structure but with a thiazole ring instead of an oxazole.
N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness:
- The specific combination of the oxazole ring and the methylpyridine moiety in N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide provides unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
